molecular formula C12H16BrN3O2S B596356 1-(5-Bromopyridin-3-ylsulfonyl)-4-cyclopropylpiperazine CAS No. 1291410-97-3

1-(5-Bromopyridin-3-ylsulfonyl)-4-cyclopropylpiperazine

Cat. No.: B596356
CAS No.: 1291410-97-3
M. Wt: 346.243
InChI Key: UPXRQUPWDZYYPW-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-ylsulfonyl)-4-cyclopropylpiperazine is a complex organic compound that features a brominated pyridine ring, a sulfonyl group, and a cyclopropyl-substituted piperazine ring

Preparation Methods

The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)-4-cyclopropylpiperazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 5-bromopyridine-3-sulfonyl chloride with cyclopropylpiperazine in the presence of a palladium catalyst and a base . The reaction conditions often include an inert atmosphere and elevated temperatures to ensure high yields and purity .

Chemical Reactions Analysis

1-(5-Bromopyridin-3-ylsulfonyl)-4-cyclopropylpiperazine can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine and catalysts such as palladium complexes . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds include other brominated pyridine derivatives and sulfonyl-substituted piperazines. For example:

The uniqueness of this compound lies in its combination of a cyclopropyl group and a piperazine ring, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)sulfonyl-4-cyclopropylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O2S/c13-10-7-12(9-14-8-10)19(17,18)16-5-3-15(4-6-16)11-1-2-11/h7-9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXRQUPWDZYYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(CC2)S(=O)(=O)C3=CC(=CN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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